Adechlorin

Description

Historical Context of Adechlorin Discovery

This compound was initially isolated in 1985 from the cultured broth of the microorganism Actinomadura sp. OMR-37 wikidata.orgsigmaaldrich.com. It was also identified from Actinomadura sp. ATCC 39365 nih.govguidetopharmacology.orgfishersci.cactdbase.org. Its discovery stemmed from screening efforts aimed at identifying novel inhibitors of adenosine (B11128) deaminase (ADA), an enzyme crucial in purine (B94841) metabolism wikidata.orgsigmaaldrich.com. Research has shown that this compound is co-produced with other related nucleoside antibiotics, such as 2'-chloropentostatin (2'-Cl PTN) and 2'-amino-2'-deoxyadenosine (2'-amino dA), by Actinomadura sp. ATCC 39365 ctdbase.orgbidd.group.

Classification of this compound within Nucleoside Analogs

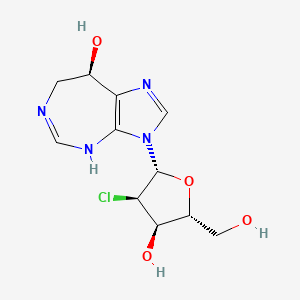

This compound is classified as a nucleoside analog, a group of compounds structurally similar to natural nucleosides that can interfere with nucleic acid metabolism and function within biological systems nih.govontosight.ainih.gov. More specifically, this compound is characterized as a 2'-chloro nucleoside natural product bidd.group. Its molecular architecture features a chlorinated ribonucleoside framework nih.gov. It is also categorized as a "ring-expanded" or "fat" nucleoside, possessing a 5:7-fused imidazodiazepine ring system ontosight.ainih.gov. The aglycone portion of this compound has been identified as identical to those found in other known adenosine deaminase inhibitors, namely coformycin (B1669288) and 2'-deoxycoformycin (B8070352) (pentostatin) wikidata.orgsigmaaldrich.com.

The biosynthesis of this compound in Actinomadura sp. involves complex enzymatic pathways nih.gov. A key step in its production is the chlorination reaction, catalyzed by a nonheme iron- and α-ketoglutarate-dependent halogenase known as AdeV. This enzyme specifically introduces a chlorine atom at the C2' position of 2'-deoxyadenosine-5'-monophosphate (B52560) (2'-dAMP), yielding 2'-chloro-2'-deoxyadenosine-5'-monophosphate (2'-Cl-2'-dAMP), which serves as a crucial intermediate in the this compound biosynthetic pathway guidetopharmacology.orgbidd.groupnih.govwikipedia.orguni.lu.

The molecular formula for this compound is C₁₁H₁₅ClN₄O₄, with a molecular weight of approximately 302.71 g/mol sigmaaldrich.comnih.govwikipedia.orgfishersci.at. It appears as a white powder and exhibits solubility in polar solvents such as water and methanol, while showing limited solubility in non-polar solvents like ethyl acetate and chloroform sigmaaldrich.comnih.gov. Under standard laboratory conditions, the compound is relatively stable, although it may undergo degradation under extreme pH or temperature conditions nih.gov.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 96328-17-5 | nih.govbidd.group |

| PubChem CID | 125913 | wikipedia.orgfishersci.at |

| Molecular Formula | C₁₁H₁₅ClN₄O₄ | nih.govwikipedia.org |

| Molecular Weight | 302.71 g/mol (or 302.72) | sigmaaldrich.comnih.gov |

| Physical State | White powder | sigmaaldrich.com |

| Solubility (Polar) | Soluble in H₂O, MeOH | sigmaaldrich.comnih.gov |

| Solubility (Non-polar) | Insoluble in EtOAc, CHCl₃ | sigmaaldrich.comnih.gov |

| Stability | Relatively stable under standard conditions | nih.gov |

Significance of this compound in Enzyme Inhibition Research

This compound's primary significance lies in its potent inhibitory activity against adenosine deaminase (ADA) wikidata.orgsigmaaldrich.comnih.govbidd.groupontosight.aiuni.lu. ADA is an enzyme vital for the purine metabolism pathway, responsible for the deamination of adenosine to inosine (B1671953) uni.lu. The inhibition of ADA by compounds like this compound leads to an accumulation of deoxyadenosine (B7792050) triphosphate (dATP) within lymphocytes uni.lufishersci.no. This accumulation is particularly toxic to rapidly dividing cells, such as cancer cells, and can induce apoptosis (programmed cell death) in malignant lymphocytes uni.lu. This mechanism underscores its potential as a therapeutic agent, particularly in conditions where modulating adenosine levels could be beneficial nih.gov.

Beyond its direct inhibitory effects, this compound serves as a valuable research tool for scientists studying purine metabolism and the broader role of adenosine in cellular signaling pathways nih.gov. Furthermore, this compound has been shown to enhance the antiviral activity of Vidarabine (B1017) (Ara-A) against Herpes Simplex Virus type 1 (HSV-1) wikidata.orgsigmaaldrich.com. This synergistic effect highlights its potential in combination therapies. Enzyme inhibition, as exemplified by this compound's action, is a fundamental concept in molecular biology research, providing a means to investigate enzyme function, delineate metabolic pathways, and develop targeted therapeutic interventions nih.gov.

Table 2: Inhibition Kinetics of this compound and Related ADA Inhibitors against Calf Intestinal Adenosine Deaminase

| Compound | Ki Value (M) | Source |

| This compound | 5.3 x 10⁻¹⁰ | wikidata.orgsigmaaldrich.com |

| Coformycin | 2.1 x 10⁻¹⁰ | wikidata.org |

| 2'-deoxycoformycin (Pentostatin) | 7.6 x 10⁻¹¹ | wikidata.org |

This compound is characterized as a tightly binding-type inhibitor. It can completely inhibit adenosine deaminase at a concentration of 100 nM without preincubation. At a lower concentration of 1.0 nM, strong inhibition is observed when the compound is preincubated with the enzyme sigmaaldrich.com. Notably, this compound does not exhibit antimicrobial activity against various bacteria or fungi, even at high concentrations (1.0 mg/ml) wikidata.orgsigmaaldrich.com.

Structure

3D Structure

Properties

CAS No. |

96328-17-5 |

|---|---|

Molecular Formula |

C11H15ClN4O4 |

Molecular Weight |

302.71 g/mol |

IUPAC Name |

(8R)-3-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol |

InChI |

InChI=1S/C11H15ClN4O4/c12-7-9(19)6(2-17)20-11(7)16-4-15-8-5(18)1-13-3-14-10(8)16/h3-7,9,11,17-19H,1-2H2,(H,13,14)/t5-,6-,7-,9-,11-/m1/s1 |

InChI Key |

JYWSHPMZFVPRRF-AMFMTJJISA-N |

SMILES |

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)O |

Isomeric SMILES |

C1[C@H](C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)Cl)O |

Canonical SMILES |

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2'-chloro-2'-deoxycoformycin 2'-chloropentostatin 2'-CldCF adechlorin |

Origin of Product |

United States |

Microbial Origin and Biosynthesis of Adechlorin

Producing Organism and Isolation Methodologies

The discovery of Adechlorin is rooted in the exploration of microbial secondary metabolites. Specific strains of the actinomycete genus Actinomadura have been identified as producers of this compound.

This compound was first isolated from the culture broth of Actinomadura sp. strain OMR-37 kitasato-u.ac.jpjst.go.jpnih.gov. Subsequent research has also identified Actinomadura sp. strain ATCC 39365 as a producer nih.govresearchgate.netnih.gov. Notably, this strain coproduces this compound, also known as 2′-chloropentostatin (2'-Cl PTN), alongside another adenosine-derived nucleoside antibiotic, 2′-amino-2′-deoxyadenosine (2'-amino dA) nih.govnih.govresearchgate.net. Actinomadura is a genus of Gram-positive bacteria belonging to the family Thermomonosporaceae, known for producing a wide array of bioactive secondary metabolites nih.govwikipedia.org.

The production of this compound involves standard fermentation techniques for actinomycetes. The producing Actinomadura strain is cultivated in a suitable nutrient-rich medium under aerobic conditions. Following an adequate incubation period to allow for the accumulation of the secondary metabolite, the culture broth is harvested.

The isolation of this compound from the fermentation broth is a multi-step process. An initial separation of the microbial biomass from the liquid supernatant is typically achieved through centrifugation or filtration. The supernatant, containing the dissolved this compound, is then subjected to various chromatographic techniques to purify the compound. These methods exploit the physicochemical properties of this compound to separate it from other components in the broth. The final product is typically obtained as a white powder kitasato-u.ac.jp.

| Property | Description |

| Molecular Formula | C11H15N4O4Cl kitasato-u.ac.jpnih.gov |

| Molecular Weight | 302.72 g/mol kitasato-u.ac.jp |

| Solubility | Soluble in water and methanol; Insoluble in ethyl acetate and chloroform kitasato-u.ac.jp |

Genetic Basis of this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The identification and characterization of this cluster have provided significant insights into the genetic blueprint for this compound formation.

Genetic investigations into Actinomadura sp. ATCC 39365 led to the identification of a single gene cluster, designated as the ada cluster, which is essential for the biosynthesis of both this compound and its co-produced analog, 2'-amino-2'-deoxyadenosine nih.gov. This discovery highlights an economical genetic arrangement where a single locus governs the production of two distinct bioactive molecules.

Despite originating from a single gene cluster, further genetic studies have suggested that this compound and 2'-amino-2'-deoxyadenosine are synthesized via independent pathways nih.gov. This implies that while the initial biosynthetic steps may share common precursors or enzymes encoded within the ada cluster, the pathways diverge to incorporate either a chlorine atom or an amino group at the 2'-position of the ribose sugar. This dual functionality of a single BGC is a fascinating example of biosynthetic diversity.

Enzymatic Mechanisms in this compound Formation

The conversion of a common precursor into the final chlorinated structure of this compound is carried out by a series of specialized enzymes. Research has begun to unravel the key enzymatic steps, particularly the crucial chlorination reaction.

Studies have demonstrated that adenosine (B11128) serves as a direct precursor in the biosynthesis of this compound nih.gov. The core transformation involves the stereospecific replacement of the hydroxyl group at the C-2' position of the ribosyl moiety of an adenosine-related precursor with a chlorine atom, with retention of the stereochemical configuration nih.gov.

A key enzyme in this process is a non-heme iron and α-ketoglutarate-dependent (Fe/αKG) halogenase, designated AdeV researchgate.net. This enzyme has been shown to catalyze the C2'-chlorination of 2'-deoxyadenosine-5'-monophosphate (B52560) (dAMP) researchgate.net. The activity of AdeV represents a rare example of enzymatic halogenation of a nucleotide substrate researchgate.net.

Furthermore, a predicted cation/H+ antiporter, encoded by the gene AdaE within the ada cluster, has been implicated in the chlorination step of this compound biosynthesis nih.gov. This suggests a potential role for this protein in transporting chloride ions or maintaining the necessary cellular environment for the halogenase to function.

| Enzyme/Protein | Proposed Function in this compound Biosynthesis |

| AdeV | Fe/αKG-dependent halogenase responsible for the C2'-chlorination of a nucleotide precursor researchgate.net. |

| AdaE | Predicted cation/H+ antiporter involved in the chlorination step, possibly in chloride ion transport nih.gov. |

Halogenation Reactions and Associated Enzymes (e.g., AdaV)

The introduction of a chlorine atom onto the nucleoside scaffold is a critical step in the biosynthesis of this compound and is catalyzed by the enzyme AdeV. Current time information in Neshoba County, US. This enzymatic halogenation is noteworthy for its ability to functionalize an unactivated carbon center with remarkable precision, a challenging transformation in synthetic chemistry. researchgate.netnih.gov

The enzyme AdeV is a member of the non-heme iron and α-ketoglutarate (αKG)-dependent halogenase (NHFeHal) superfamily. nih.govresearchgate.net These enzymes utilize iron, α-ketoglutarate, oxygen, and a halide salt to catalyze the halogenation of substrates. researchgate.net AdeV is the first identified carrier protein-free NHFeHal that specifically acts on a nucleotide substrate. nih.govresearchgate.net It catalyzes the chlorination of 2'-deoxyadenosine-5'-monophosphate (2'-dAMP) to yield 2'-chloro-2'-deoxyadenosine-5'-monophosphate (2'-Cl-2'-dAMP), which serves as a key intermediate in the this compound biosynthetic pathway. Current time information in Neshoba County, US.researchgate.net

Enzymatic halogenation reactions offer significant advantages over chemical methods, primarily due to their exquisite control over reaction site and stereochemistry. nih.govresearchgate.net AdeV exemplifies this high degree of control. It demonstrates remarkable regio- and stereoselectivity by specifically targeting the unactivated C(sp³)-H bond at the C2' position of the deoxyribose sugar moiety of its nucleotide substrate. researchgate.net This precise installation of the chlorine atom is crucial for the biological activity of the final this compound molecule. The enzyme's active site architecture dictates this selectivity, ensuring that halogenation occurs only at the intended carbon atom. researchgate.net

Detailed structural insights into the function of AdeV have been obtained through X-ray crystallography. The complex crystal structures of AdeV with its bound iron and chloride cofactors (AdeV/FeII/Cl) and with the additional co-substrate α-ketoglutarate (AdeV/FeII/Cl/αKG) have been solved at high resolutions. nih.govresearchgate.net These structures reveal that AdeV possesses a typical β-sandwich topology characteristic of this enzyme family. researchgate.net The active site features a coordinated Fe(II) ion, which is essential for catalysis. nih.govresearchgate.net Molecular docking studies, combined with the crystal structure data, have helped to map the substrate-binding pocket, revealing how the adenine, deoxyribose, and phosphate parts of the 2'-dAMP substrate are recognized and precisely oriented for the halogenation reaction. researchgate.net

| Complex | Resolution | Key Features |

|---|---|---|

| AdeV/FeII/Cl | 1.76 Å | Reveals the coordination of the catalytic iron and chloride ions in the active site. nih.govresearchgate.net |

| AdeV/FeII/Cl/αKG | 1.74 Å | Shows the binding of the co-substrate α-ketoglutarate in preparation for catalysis. nih.govresearchgate.net |

The catalytic mechanism of AdeV and other NHFeHals involves the generation of a powerful Fe(IV)-oxo (ferryl) intermediate. This highly reactive species abstracts a hydrogen atom from the substrate's C2' position, creating a substrate radical. nih.gov This radical then reacts with the chloride ligand bound to the iron center to yield the chlorinated product. Mutagenesis and biochemical analyses have identified several key amino acid residues within the AdeV active site that are crucial for substrate binding and catalysis. researchgate.net Hydrophobic interactions and a network of hydrogen bonds between the enzyme and the substrate's adenine, deoxyribose, and phosphate moieties are essential for proper recognition. researchgate.net While AdeV can halogenate other similar molecules, such as 2',3'-dideoxyadenosine-5'-monophosphate and 2'-deoxyinosine-5'-monophosphate, it does so with significantly lower efficiency, demonstrating a clear substrate specificity for 2'-dAMP. Current time information in Neshoba County, US.

Other Enzymatic Modifications in the Biosynthetic Pathway

While the halogenation by AdeV is a key tailoring step, the assembly of the core this compound structure requires the coordinated action of several other enzymes encoded within the ada gene cluster. nih.govresearchgate.net Although specific methylation or acylation steps have not been highlighted in the available literature for the core this compound pathway, the cluster contains genes for other essential enzymatic modifications necessary to construct the precursor molecule. These enzymes are responsible for building the unique 1,3-diazepine ring structure characteristic of this compound and its co-metabolite, pentostatin (B1679546). nih.gov

| Protein | Proposed Function | Homolog | Role in Biosynthesis |

|---|---|---|---|

| AdaA | SAICAR synthetase | PenC | Likely involved in the formation of the 1,3-diazepine ring scaffold. nih.gov |

| AdaB | Short-chain dehydrogenase | PenB | Likely participates in oxidation/reduction steps during the ring formation or modification. nih.gov |

| AdaC | ATP phosphoribosyltransferase | PenA | Likely involved in the initial steps of purine (B94841) metabolism modification, forming the precursor for the diazepine ring. nih.gov |

| AdaJ | Nudix hydrolase | - | Initiates the biosynthesis of the co-product 2'-amino dA by hydrolyzing ATP to AMP. nih.gov |

Role of Associated Transport Proteins (e.g., AdaE)

The biosynthesis of natural products often involves specialized transport proteins for exporting the final product or importing necessary precursors. Within the this compound biosynthetic gene cluster, the gene adaE is predicted to encode a cation/H+ antiporter. nih.govnih.gov Genetic studies have provided evidence that this transport protein, AdaE, plays a direct role in the biosynthesis of this compound. nih.gov Specifically, AdaE is implicated in the chlorination step of the pathway, suggesting it may be involved in transporting chloride ions into the cell or maintaining the necessary ionic environment for the AdeV halogenase to function optimally. nih.govnih.gov

Strategies for Biosynthetic Pathway Engineering of this compound and its Analogs

The engineering of biosynthetic pathways for natural products like this compound offers a powerful strategy for generating novel analogs with potentially improved therapeutic properties. manchester.ac.ukdtu.dk By manipulating the genes and enzymes involved in the biosynthetic process, it is possible to create structural variations of the parent molecule. manchester.ac.uknih.gov Key strategies applicable to the this compound pathway include modifying halogenase enzymes and expressing the biosynthetic genes in heterologous hosts.

A primary focus for engineering the this compound pathway is the nucleotide halogenase, AdeV. This enzyme is responsible for the critical C2'-chlorination step, converting 2'-deoxyadenosine-5'-monophosphate (dAMP) into its chlorinated counterpart. researchgate.net While highly specific, these nucleotide halogenases are promising targets for protein engineering to create new anticancer and antiviral drugs. researchgate.net

Key Enzyme in this compound Biosynthesis

| Enzyme | Class | Substrate | Function |

|---|

One of the main challenges in engineering enzymes like AdeV is their typically narrow substrate scope, which limits their broader application. researchgate.net Research efforts are therefore directed at discovering new nucleotide halogenases and engineering existing ones to accept a wider range of substrates. researchgate.net This could allow for the site-specific halogenation of various nucleotide analogs, leading to the production of novel bioactive compounds.

Strategies for engineering the biosynthetic pathway include:

Combinatorial Biosynthesis: This approach involves introducing genes from other biosynthetic pathways to work in concert with the this compound gene cluster. This can lead to the creation of hybrid molecules with novel structures and activities. mdpi.com

Gene Knockout Studies: By inactivating specific genes within the biosynthetic cluster, it is possible to accumulate intermediates or shunt the pathway toward the production of different analogs. For example, knocking out genes responsible for later tailoring steps could yield precursor molecules with their own unique biological activities. jst.go.jp

Heterologous Expression: The entire this compound biosynthetic gene cluster can be transferred and expressed in a more genetically tractable host organism, such as Streptomyces species or E. coli. mdpi.combiorxiv.org This facilitates easier genetic manipulation, can improve product yields, and allows for the activation of silent gene clusters. mdpi.com

Through these bioengineering techniques, the structural diversity of this compound can be expanded, providing a platform for the discovery of next-generation nucleoside antibiotics with enhanced efficacy or novel mechanisms of action.

Biochemical Mechanism of Action: Adenosine Deaminase Inhibition

Molecular Interactions with Adenosine (B11128) Deaminase (ADA)

Adechlorin's inhibitory efficacy stems from its precise molecular interactions within the active site of the ADA enzyme. Its structural resemblance to natural nucleosides allows it to interfere directly with the enzyme's catalytic function evitachem.com.

This compound functions as a competitive inhibitor of adenosine deaminase, meaning it competes with the natural substrate, adenosine, for binding to the enzyme's active site evitachem.com. The active site of ADA contains a zinc ion, which is essential for its catalytic activity and is coordinated by specific amino acid residues such as His15, His17, His214, and Asp295 wikipedia.org. This compound, like other transition-state analogue inhibitors, interacts with this active site, mimicking the tetrahedral intermediate formed during the deamination reaction escholarship.org.

Research findings have established this compound as a highly potent inhibitor, characterized by a very low inhibition constant (Ki). For instance, its Ki value against calf intestinal adenosine deaminase has been determined to be 0.53 nM (or 5.3 x 10⁻¹⁰ M) nih.govnih.govescholarship.org. This potency is comparable to, though slightly weaker than, other well-known tight-binding ADA inhibitors such as coformycin (B1669288) and 2'-deoxycoformycin (B8070352) (pentostatin) nih.govnih.govescholarship.org.

Table 1: Inhibition Constants (Ki) of Key Adenosine Deaminase Inhibitors

| Compound | Ki Value (nM) | Source of ADA |

| This compound | 0.53 | Calf intestinal ADA |

| Coformycin | 0.21 | Calf intestinal ADA |

| 2'-Deoxycoformycin (Pentostatin) | 0.076 | Calf intestinal ADA |

Note: Data compiled from nih.govnih.gov. Lower Ki values indicate stronger inhibitory activity.

Adenosine deaminase exists in different conformational states, notably an "open" and a "closed" form, which are accessed during the enzyme's catalytic cycle escholarship.orgnih.govsigmaaldrich.com. The binding of inhibitors can stabilize one of these conformations or induce a shift between them escholarship.orgnih.gov. This compound's binding to the ADA active site is reported to induce a conformational change in the enzyme evitachem.com. This induced conformational alteration is critical to its inhibitory mechanism, as it effectively prevents the natural substrate, adenosine, from accessing the catalytic machinery of the enzyme evitachem.com. This structural rearrangement ensures the sustained inhibition of ADA activity.

The primary biochemical reaction catalyzed by ADA is the deamination of adenosine, converting it into inosine (B1671953), and similarly, 2'-deoxyadenosine (B1664071) into 2'-deoxyinosine (B131508) nih.govmdpi.comencyclopedia.pub. By competitively binding to the active site and inducing conformational changes, this compound directly halts this crucial conversion process evitachem.com. This inhibition prevents the enzymatic breakdown of adenosine and deoxyadenosine (B7792050), leading to their accumulation within the cellular environment.

Downstream Biochemical Consequences of ADA Inhibition by this compound

The inhibition of ADA by this compound has significant downstream biochemical consequences, primarily affecting the cellular concentrations of purine (B94841) nucleosides and nucleotides, thereby perturbing broader purine metabolism pathways.

A direct and immediate consequence of ADA inhibition by this compound is the accumulation of its substrates: adenosine and 2'-deoxyadenosine mdpi.comencyclopedia.pubfrontiersin.orgontosight.ai. In particular, the accumulation of 2'-deoxyadenosine is metabolically significant. Cells possess nucleoside kinases that can phosphorylate 2'-deoxyadenosine. With ADA inhibited, 2'-deoxyadenosine is increasingly phosphorylated to its triphosphate form, 2'-deoxyadenosine-5'-triphosphate (dATP) mdpi.comencyclopedia.pubfrontiersin.orgontosight.ai. This leads to elevated intracellular levels of dATP, especially in cells with high deoxyadenosine kinase activity, such as lymphocytes frontiersin.orgmdpi.com.

The accumulation of dATP due to ADA inhibition by this compound critically perturbs cellular purine metabolism pathways. High concentrations of dATP are known to inhibit ribonucleotide reductase (RNR), a key enzyme responsible for the synthesis of deoxyribonucleotides, which are essential building blocks for DNA synthesis mdpi.comencyclopedia.pubfrontiersin.orgmdpi.com. The inhibition of RNR leads to a depletion of the intracellular deoxynucleotide pool, thereby impairing DNA synthesis and repair encyclopedia.pubfrontiersin.org.

Mechanisms of Apoptosis Induction in Select Cell Populations (e.g., Lymphocytes)

The inhibition of adenosine deaminase by compounds like this compound has profound implications for cellular metabolism, particularly in select cell populations such as lymphocytes. A genetic deficiency in ADA activity leads to the accumulation of 2'-deoxyadenosine, which is subsequently converted into 2'-deoxy-adenosine-5'-triphosphate (dATP). mdpi.comencyclopedia.pub This accumulation of dATP is detrimental as it inhibits ribonucleotide reductase (RNR), an enzyme indispensable for DNA synthesis. mdpi.comencyclopedia.pub The disruption of DNA synthesis ultimately leads to impaired T-cell development, a hallmark of severe combined immunodeficiency disease (SCID). mdpi.comencyclopedia.pub

Apoptosis, or programmed cell death, is an essential process for maintaining homeostasis within the immune system and is crucial for the proper functioning of lymphocytes. nih.govfrontiersin.org While the specific pathways by which this compound's ADA inhibition directly induces apoptosis in lymphocytes are not exhaustively detailed, the metabolic consequences of ADA deficiency provide a strong mechanistic link. The accumulation of toxic adenosine metabolites due to ADA inhibition is known to trigger cellular stress signals. Apoptosis can be initiated through two major pathways: the extrinsic pathway, involving death receptors such as Fas/CD95, and the intrinsic pathway, which primarily involves mitochondria. nih.govfrontiersin.orgplos.org Both of these pathways are active within the immune system and contribute to lymphocyte homeostasis. nih.gov Cytotoxic lymphocytes, for instance, induce apoptosis in target cells via lytic molecules like perforin (B1180081) and granzymes, as well as through the Fas-FasL intercellular linkage. nih.gov The metabolic disruption caused by ADA inhibition, such as the inhibition of RNR by dATP, would likely trigger intrinsic apoptotic pathways due to cellular stress and impaired DNA replication, contributing to the observed effects on lymphocyte populations.

Enzymatic Characteristics of Adenosine Deaminase Relevant to this compound Inhibition

Adenosine deaminase (ADA) is a well-characterized enzyme, and its enzymatic properties are crucial for understanding the mechanism of this compound's inhibitory action.

Determination and Comparative Analysis of Inhibition Constant (Ki) Values

The inhibitory potency of this compound against adenosine deaminase has been quantified through the determination of its inhibition constant (Ki) value. This compound exhibits a potent inhibitory activity against calf intestinal adenosine deaminase, with a Ki value of 5.3 x 10^-10 M (0.53 nM). nih.govkitasato-u.ac.jpnih.gov This places this compound among the highly effective ADA inhibitors, comparable to other known compounds. For context, the Ki values for other prominent ADA inhibitors, coformycin and 2'-deoxycoformycin, against calf intestinal adenosine deaminase have been reported as 2.1 x 10^-10 M (0.21 nM) and 7.6 x 10^-11 M (0.076 nM), respectively. nih.gov

Table 1: Comparative Inhibition Constants (Ki) for Adenosine Deaminase Inhibitors

| Compound | Ki Value (M) | Ki Value (nM) | Source |

| This compound | 5.3 x 10^-10 | 0.53 | nih.govkitasato-u.ac.jpnih.gov |

| Coformycin | 2.1 x 10^-10 | 0.21 | nih.gov |

| 2'-Deoxycoformycin | 7.6 x 10^-11 | 0.076 | nih.gov |

Role of Active Site Metal Ions (e.g., Zn2+) in ADA Catalysis and Inhibition

Adenosine deaminase is classified as a zinc-dependent metalloenzyme, meaning that a metal ion, specifically zinc (Zn2+), is essential for its catalytic function. mdpi.comscielo.brescholarship.orgbrieflands.com A single zinc or cobalt cofactor is bound within a high-affinity site in the enzyme's active center and is required for its catalytic activity. nih.gov The zinc ion is strategically positioned deep within the substrate binding cleft and is coordinated in a tetrahedral geometry by key amino acid residues, including His 17, His 214, and Asp 295. brieflands.com

The catalytic mechanism of ADA involves a water molecule, which is polarized by the active site metal ion. This polarized water molecule acts as a nucleophile, attacking the C6 position of adenosine. escholarship.orgbrieflands.com This attack facilitates a stereo-specific addition/elimination mechanism, resulting in the departure of ammonia (B1221849) and the formation of inosine. brieflands.com The interaction of metal ions with amino acid residues at or near the active site can also lead to substrate-competitive inhibition of enzymatic activity. scielo.br Therefore, compounds like this compound that target the active site of ADA may interfere with the critical role of the zinc ion in catalysis, contributing to the enzyme's inactivation. escholarship.org

Structure Activity Relationships Sar of Adechlorin and Analogous Compounds

Influence of Specific Chlorine Atom Position on Biological Activity

The presence and precise positioning of the chlorine atom within Adechlorin's structure are critical determinants of its biological activity evitachem.compatsnap.comresearchgate.net. This compound is specifically characterized as a 2'-chloro nucleoside, also referred to as 2'-chloro-2'-deoxycoformycin or 2'-chloropentostatin uniroma2.itnih.govresearchgate.net. The introduction of this chlorine atom at the C2' position of the ribose sugar is a crucial step in its biosynthesis, catalyzed by a specialized halogenase enzyme known as AdeV evitachem.compatsnap.comresearchgate.netresearchgate.netasm.org. This enzymatic chlorination of a precursor molecule, 2'-deoxyadenosine (B1664071) monophosphate (2'-dAMP), is essential for this compound's bioactivity evitachem.compatsnap.comresearchgate.netasm.org.

While the 2'-chlorine is vital for this compound, studies on other nucleoside derivatives indicate that the positional influence of a chlorine atom can vary significantly. For instance, the introduction of a chlorine atom at position 2 of the purine (B94841) base (not the sugar) in certain adenosine (B11128) derivatives has been observed to decrease ADA inhibitory activity, although it can make substrates more resistant to ADA mdpi.com. This highlights the specificity of the 2'-chlorine in this compound for its inhibitory function.

Significance of the Ribose Moiety and Other Functional Groups for Target Interaction

This compound's molecular architecture features a chlorinated ribonucleoside framework, where the ribose moiety plays a pivotal role in its interaction with adenosine deaminase evitachem.com. This sugar component is crucial for mimicking natural nucleosides, enabling this compound to competitively bind to the active site of ADA evitachem.com. Upon binding, this compound induces a conformational change in the enzyme, effectively preventing substrate access and halting the normal catalytic activity of converting adenosine to inosine (B1671953) evitachem.com.

Comparative Structure-Activity Analysis with Related Nucleoside Analogs

This compound shares a common aglycone (the non-sugar portion) with other well-known adenosine deaminase inhibitors, including Coformycin (B1669288), 2'-Deoxycoformycin (B8070352) (also known as Pentostatin), and Adecypenol kitasato-u.ac.jpresearchgate.netresearchgate.net. These compounds are all classified as "ring-expanded" or "homopurine" nucleosides due to their characteristic 5:7-fused imidazodiazepine ring system researchgate.netresearchgate.netresearchgate.net.

A comparative analysis reveals distinct differences in their inhibitory potencies and binding characteristics:

Coformycin (CF) : Isolated from Nocardia interforma and Streptomyces kaniharaensis, Coformycin is a potent transition-state inhibitor of ADA, exhibiting extremely tight-binding nih.gov. It has a reported Ki value of 10 pM nih.gov.

2'-Deoxycoformycin (dCF, Pentostatin) : Extracted from Streptomyces antibioticus, dCF is even more potent than Coformycin, with a Ki value of 2.5 pM, also demonstrating very tight and almost irreversible interaction with the enzyme nih.gov. Pentostatin (B1679546) has gained clinical attention as an effective therapeutic agent for leukemias and lymphomas researchgate.net.

Adecypenol : Isolated from Actinomyces strain OMR-3223, Adecypenol incorporates a carbocyclic sugar instead of a ribose, while retaining the same aglycone as dCF nih.govmdpi.com. It acts as a semi-tight binding inhibitor of ADA, with a Ki value of 4.7 nM nih.govmdpi.com.

The stereochemistry at the C8 position of the aglycone is a critical factor for the potency of Coformycin and Deoxycoformycin, with the 8R-diastereomer being significantly more potent (approximately 10⁷ times stronger) than the 8S counterpart nih.gov.

The table below summarizes the comparative inhibition data for these related nucleoside analogs:

| Compound | Source Organism | Sugar Moiety | ADA Inhibition Type | Ki Value (M) | PubChem CID |

| Coformycin | Nocardia interforma, Streptomyces kaniharaensis | Ribose | Tight-binding, Transition-state | 1.0 x 10⁻¹¹ nih.gov | 25447 uni.lu |

| 2'-Deoxycoformycin (Pentostatin) | Streptomyces antibioticus | 2'-Deoxyribose | Tight-binding, Transition-state | 2.5 x 10⁻¹² nih.gov | 472202 nih.gov |

| This compound | Actinomadura sp. OMR-37 | 2'-Chloro-2'-deoxyribose | Tightly binding, more reversible kitasato-u.ac.jp | 5.3 x 10⁻¹⁰ kitasato-u.ac.jp | 125913 nih.gov |

| Adecypenol | Actinomyces strain OMR-3223 | Carbocyclic sugar | Semi-tight binding | 4.7 x 10⁻⁹ nih.gov | 128589 uni.lu |

Development and Application of Computational and Quantitative Structure-Activity Relationship (QSAR) Models

Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, are powerful tools in drug discovery for predicting biological activity from molecular structure and understanding drug-target interactions collaborativedrug.complos.orgnih.govmdpi.com. QSAR models establish mathematical correlations between a compound's chemical properties (descriptors) and its biological activity nih.govmdpi.comyoutube.com. These descriptors can include various physicochemical properties, such as the presence or absence of specific chemical features, molecular refractivity, and dipole moment nih.govmdpi.com.

For this compound, while specific QSAR models detailing its ADA inhibitory activity are not extensively reported in the provided search results, computational and structural studies have been instrumental in understanding its biosynthesis. For instance, the halogenase enzyme AdeV, responsible for installing the crucial chlorine atom at the C2' position of 2'-dAMP during this compound biosynthesis, has been a subject of detailed structural and functional investigation patsnap.comasm.org. X-ray crystallography, molecular docking, mutagenesis, and biochemical analyses have provided significant insights into the catalytic selectivity of AdeV and its substrate specificity, distinguishing between different moieties like phosphate, ribose, and nucleoside patsnap.comasm.org. These studies clarify the molecular mechanism of AdeV, including its substrate specificity and stereoselectivity patsnap.com. Such detailed structural and mechanistic understanding, derived from computational and experimental data, forms the basis for developing future QSAR models to predict and optimize the activity of this compound and its analogs. QSAR models can be used to prioritize the synthesis of new derivatives and gain insights into how structural properties affect activity, aiding in lead optimization youtube.com.

Biological Activities and Academic Research Applications

Synergistic Antitumor and Antiviral Potentiation Properties

Adechlorin functions as a synergistic antitumor and/or antiviral agent, capable of potentiating the effects of other antitumor or antiviral compounds. This potentiation is achieved through the inhibition of key enzymes, such as adenosine (B11128) deaminase, which would otherwise metabolically degrade the active therapeutic compounds into less potent or inactive forms nih.govmitoproteome.orgwikipedia.org.

A notable application of this compound is its ability to enhance the antiviral activity of agents like Ara-A (vidarabine) uni.luwikipedia.org. Studies have demonstrated that this compound, similar to coformycin (B1669288) and 2'-deoxycoformycin (B8070352), can augment the efficacy of Ara-A against viruses such as Herpes Simplex Virus type 1 (HSV-1) uni.luwikipedia.org. This enhancement is directly linked to its potent inhibition of adenosine deaminase.

The inhibitory constants (Ki values) for this compound and related ADA inhibitors highlight their tight-binding nature:

| Compound | Target Enzyme | Ki Value (M) | Reference |

| This compound | Adenosine Deaminase | 5.3 x 10⁻¹⁰ | uni.luwikipedia.org |

| Coformycin | Adenosine Deaminase | 2.1 x 10⁻¹⁰ | uni.lu |

| 2'-deoxycoformycin | Adenosine Deaminase | 7.6 x 10⁻¹¹ | uni.lu |

This compound can completely inhibit adenosine deaminase at a concentration of 100 nM without preincubation, and even at 1.0 nM, it exhibits strong inhibition when preincubated with the enzyme, underscoring its efficacy as a tightly binding inhibitor wikipedia.org.

Assessment of Direct Antimicrobial and Antifungal Activity Profiles

Despite its classification as an antibiotic, this compound does not exhibit direct inhibitory activity against a range of bacteria or fungi. Research indicates that this compound does not show antimicrobial or antifungal effects even at relatively high concentrations (e.g., 1.0 mg/ml) uni.luwikipedia.org.

Utility as a Biochemical Tool for Purine (B94841) Metabolism and Cellular Signaling Pathway Studies

This compound serves as a valuable biochemical tool for researchers studying purine metabolism nih.govfishersci.ca. By inhibiting adenosine deaminase, it allows for the investigation of the intricate pathways involved in adenosine and inosine (B1671953) interconversion. Furthermore, its mechanism of action makes it instrumental in understanding the multifaceted role of adenosine in cellular signaling pathways, where adenosine acts as a critical signaling molecule affecting various physiological processes nih.govfishersci.ca.

Preclinical Investigations of Therapeutic Potential in Research Models

This compound is being explored in preclinical investigations for its therapeutic potential, particularly in conditions where modulating adenosine levels could offer clinical benefits, such as in cancer therapy and antiviral treatments nih.govfishersci.ca.

The primary mechanism of this compound involves the potent inhibition of adenosine deaminase, an enzyme crucial for purine metabolism that converts adenosine to inosine nih.govuni.luwikipedia.orgfishersci.ca. This inhibition leads to an accumulation of adenosine and deoxyadenosine (B7792050) triphosphate (dATP) within cells fishersci.ca. The accumulation of dATP is particularly toxic to rapidly dividing cells, including malignant lymphocytes, making this compound a subject of interest in oncology research fishersci.ca.

In cancer research models, this compound and its related compounds are investigated for their potential to induce apoptosis (programmed cell death) in malignant lymphocytes fishersci.ca. This makes them potential candidates for chemotherapy, especially in the context of leukemia and other lymphoproliferative disorders fishersci.ca. For instance, pentostatin (B1679546) (2'-deoxycoformycin), a compound closely related to this compound and also an ADA inhibitor, has received approval for the treatment of hairy cell leukemia, highlighting the therapeutic relevance of this class of compounds fishersci.ca. Preliminary studies have also indicated this compound's potential in prostate cancer cell models, demonstrating a reduction in cell viability and induction of apoptosis at micromolar concentrations.

Potential Applications in Antiviral Research Models

This compound functions as an adenosine deaminase (ADA) inhibitor, a property that contributes to its diverse biological activities, including its explored role in antiviral treatments evitachem.com. As a nucleoside analog, this compound's structural similarity to natural nucleosides enables it to interfere with crucial nucleic acid metabolism and function within biological systems evitachem.com. This interference is particularly relevant in the context of viral replication, where nucleoside analogs can disrupt the synthesis of viral genetic material.

Detailed Research Findings: Research indicates that this compound exhibits antiviral properties against various RNA viruses . Its mechanism of action in antiviral contexts involves its incorporation into viral RNA, which subsequently leads to the termination of viral replication processes . Preliminary studies have highlighted its potential effectiveness against significant human pathogens, including hepatitis B virus (HBV) and hepatitis C virus (HCV) .

A notable investigation demonstrated the efficacy of this compound in reducing viral load within infected cell cultures. When administered at optimal concentrations, the compound was observed to decrease viral load by up to 70% . This substantial reduction underscores this compound's potential as a lead compound for the development of novel antiviral therapies.

Furthermore, this compound has been shown to potentiate the antiviral activity of other known antiviral agents. For instance, studies have reported that this compound, alongside related compounds like coformycin and 2'-deoxycoformycin, enhanced the antiviral activity of vidarabine (B1017) (Ara-A) nih.gov. This synergistic effect suggests that this compound could be valuable not only as a standalone agent but also as part of combination therapies to improve treatment outcomes against viral infections evitachem.comnih.gov.

The biosynthesis of this compound involves a unique enzymatic pathway, specifically featuring an Fe²⁺-α-ketoglutarate halogenase known as AdeV. This enzyme is responsible for installing a chlorine atom at the C2′ position of 2′-deoxyadenosine monophosphate, leading to the formation of this distinctive 2'-chloro nucleoside researchgate.netresearchgate.netpatsnap.com. Understanding this biosynthetic pathway may open avenues for synthetic modifications aimed at enhancing its antiviral efficacy or optimizing its pharmacological profile for therapeutic development.

Data Tables:

| Application Area | Mechanism of Action | Notable Findings |

| Antiviral | Viral RNA incorporation, Adenosine Deaminase inhibition | Decreases viral load by up to 70% in infected cell cultures; Enhances antiviral activity of Ara-A nih.gov |

Future Directions in Adechlorin Academic Research

Advanced Elucidation of Adechlorin Biosynthetic Pathways

The biosynthesis of this compound, also known as 2′-chloropentostatin (2′-Cl PTN), along with the co-produced 2′-amino-2′-deoxyadenosine (2′-amino dA), originates from a single gene cluster (ada) within Actinomadura sp. strain ATCC 39365, although these compounds are formed via independent pathways. fishersci.nowikipedia.org Despite decades of research, the precise enzymatic and mechanistic logic governing their formation has remained largely elusive. fishersci.nowikipedia.org

Key advancements have identified specific enzymes involved in these pathways. AdaE, a predicted cation/H+ antiporter, plays a role in the chlorination step during 2′-Cl PTN biosynthesis. fishersci.no The initiation of 2′-amino dA biosynthesis involves AdaJ, a Nudix hydrolase, which catalyzes the hydrolysis of ATP. fishersci.no A significant breakthrough was the identification of AdeV, a non-heme Fe2+ and 2-oxoglutarate (Fe2+/2OG)-dependent halogenase. This enzyme is critical for introducing the chlorine atom at the C2′ position of 2′-deoxyadenosine monophosphate (2′-dAMP), forming 2′-chloro-2′-deoxyadenosine-5′-monophosphate (2′-Cl-2′-dAMP), a pivotal intermediate in the this compound pathway. fishersci.nonih.govwikipedia.org

Further research will focus on obtaining more detailed structural and functional insights into these biosynthetic enzymes. X-ray crystallographic structures of AdeV, both in complex with its substrate and various variants, have already provided valuable information regarding its catalytic mechanism and substrate specificity. fishersci.nonih.gov This structural understanding is crucial for future rational pathway engineering and combinatorial biosynthesis efforts, which aim to generate novel hybrid analogs with potentially improved features or entirely new bioactivities. fishersci.nowikipedia.orgnih.gov

Rational Design and Synthetic Strategies for Novel this compound Analogs

The comprehensive understanding of this compound's biosynthetic pathways provides a robust foundation for the rational design and synthesis of novel analogs. The goal is to create compounds with enhanced efficacy, altered specificity, or improved pharmacokinetic profiles. fishersci.nowikipedia.org Rational design strategies often involve mimicking natural biosynthetic processes, integrating these with synthetic chemistry to achieve highly efficient biogenetic cascade reactions. nih.gov

Synthetic biology approaches, leveraging enzymatic reactions and microbial fermentation, are increasingly explored for the production of complex natural products and their derivatives. nih.gov This includes efforts to diversify the structures of natural products that are challenging to synthesize through conventional organic chemistry. nih.gov Advances in deciphering the molecular mechanisms of existing nucleoside analogs are paving the way for new strategies to potentiate their activity, such as the development of novel platinum-nucleoside conjugates. fishersci.at By applying these principles to this compound, researchers can systematically modify its structure, aiming for "new-to-nature" derivatives with tailored biological activities. nih.gov

In-depth Mechanistic Studies of Enzyme-Inhibitor Interactions at Atomic Resolution

This compound is recognized as a potent inhibitor of adenosine (B11128) deaminase (ADA). nih.gov Its structural similarity to other known ADA inhibitors, such as coformycin (B1669288) and 2′-deoxycoformycin, underscores the importance of detailed mechanistic studies. nih.gov

Comparative studies have quantified the inhibitory potency of these compounds against ADA, as shown in the table below:

| Compound Name | Target Enzyme | Inhibition Constant (Ki) | Reference |

| This compound | Calf Intestinal ADA | 5.3 x 10⁻¹⁰ M | nih.gov |

| Coformycin | Calf Intestinal ADA | 2.1 x 10⁻¹⁰ M | nih.gov |

| 2′-Deoxycoformycin | Calf Intestinal ADA | 7.6 x 10⁻¹¹ M | nih.gov |

Future research will focus on achieving atomic-resolution insights into the interactions between this compound and ADA. Techniques such as X-ray crystallography, molecular docking, and site-directed mutagenesis, similar to those applied to enzymes like AdeV, are crucial. nih.gov Ultrahigh-resolution structural analyses of enzyme-inhibitor complexes can reveal minute details, including hydrogen bond networks, bond densities, and the protonation states of active site residues, which are fundamental for rational drug design. wikidata.org A key objective is to identify and design reversible, short-acting, and less tightly binding ADA inhibitors, which could offer improved safety profiles by allowing for faster enzyme recovery. metabolomicsworkbench.org Differentiating between reversible and irreversible covalent inhibition mechanisms through in-depth kinetic measurements will also be vital for optimizing inhibitor design. medchemexpress.com

Exploration of Broader Biological System Impacts and Network Interactions of this compound

This compound's primary known biological activity is its inhibition of adenosine deaminase (ADA). fishersci.nonih.govctdbase.orgguidetopharmacology.org ADA plays a pivotal role in regulating extracellular adenosine levels, which in turn profoundly influences a myriad of biological processes, including inflammatory responses and tissue protection. metabolomicsworkbench.orgguidetopharmacology.org Inhibition of ADA leads to an accumulation of endogenous adenosine, which can elicit beneficial effects across various physiological systems. guidetopharmacology.org For instance, in the cardiovascular system, adenosine is known to protect against endothelial dysfunction, vascular inflammation, and thrombosis. guidetopharmacology.org The critical importance of ADA activity is highlighted by conditions like severe combined immunodeficiency disease (SCID), where genetic deficiency of ADA leads to the accumulation of 2′-deoxyadenosine, subsequently inhibiting ribonucleotide reductase (RNR) and impairing T-cell development. guidetopharmacology.org

Future research will extend beyond direct enzyme inhibition to explore the broader systemic impacts and network interactions of this compound. This necessitates the application of network biology approaches, which are essential for understanding the intricate interplay of genes, proteins, and metabolites within complex biological systems. These systems-level analyses can identify "master regulators" and elucidate how molecular perturbations, such as those induced by this compound, propagate through cellular and molecular networks, contributing to health or disease states. Integrating high-throughput "OMIC" data (e.g., genomics, proteomics, metabolomics) with network analysis provides a comprehensive framework for computational modeling, simulation, and prediction in drug discovery. Such approaches are crucial for linking molecular-scale drug-protein interactions with phenotypic outcomes, including potential drug side effects, thereby providing a more holistic understanding of this compound's biological footprint.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for characterizing Adechlorin’s purity and structural integrity in initial studies?

- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment (>95%) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation. Cross-validate with mass spectrometry (MS) for molecular weight verification. For novel derivatives, include elemental analysis and X-ray crystallography if feasible .

- Data Handling : Report retention times (HPLC), chemical shifts (NMR), and fragmentation patterns (MS) in tabular formats. Compare with literature values for known analogs .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

- Experimental Design :

Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture sigmoidal dose-response curves.

Include positive controls (e.g., reference inhibitors) and vehicle controls.

Perform triplicate measurements to assess reproducibility.

- Statistical Analysis : Calculate IC₅₀/EC₅₀ values using nonlinear regression models (e.g., GraphPad Prism). Report confidence intervals and p-values from ANOVA or Student’s t-tests .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

- Analytical Framework :

Hypothesis Testing : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies).

Data Triangulation : Integrate kinetic studies (e.g., time-resolved spectroscopy) with computational docking simulations to identify binding interactions.

Bias Mitigation : Use blinded data analysis and independent replication in separate labs .

- Example : If one study reports competitive inhibition (Ki = 2.3 µM) while another suggests non-competitive binding, re-evaluate assay conditions (e.g., substrate concentration, pH) and confirm via isothermal titration calorimetry (ITC) .

Q. What strategies optimize the synthesis of this compound derivatives with enhanced selectivity?

- Synthetic Workflow :

Scaffold Modification : Introduce functional groups at positions 3 and 7 (based on SAR studies) to alter steric/electronic properties.

Parallel Synthesis : Use combinatorial libraries to screen >50 derivatives for activity.

Purity Control : Validate intermediates via thin-layer chromatography (TLC) and final compounds via reverse-phase HPLC .

- Case Study : A 2024 study achieved 10-fold selectivity for kinase X by replacing a methyl group with a trifluoromethyl moiety, confirmed via cryo-EM and kinetic assays .

Data Interpretation and Reproducibility

Q. How should researchers address variability in this compound’s cytotoxicity across cell lines?

- Troubleshooting Steps :

Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and passage number (<20).

Microenvironment Factors : Control for hypoxia, serum concentration, and metabolic activity (e.g., Seahorse assays).

Data Normalization : Use Z-factor metrics to quantify assay robustness .

- Example : Variability in HeLa vs. HEK293 cells may stem from differential expression of efflux pumps (e.g., ABCB1), verified via qPCR and inhibitor co-treatment .

Q. What criteria define rigorous validation of this compound’s target engagement in vivo?

- Validation Protocol :

Pharmacodynamic Markers : Measure target phosphorylation/activity in tissue lysates (Western blot/ELISA).

Chemical Probes : Use photoaffinity labeling or click chemistry for spatial localization.

Negative Controls : Include inactive enantiomers or CRISPR-knockout models .

Ethical and Methodological Standards

Q. How can researchers ensure compliance with open-data policies when publishing this compound studies?

- Best Practices :

Data Deposition : Upload raw spectra, dose-response curves, and crystallographic data to repositories (e.g., Zenodo, Protein Data Bank).

Code Sharing : Provide scripts for statistical analysis (e.g., R/Python) in supplementary materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.